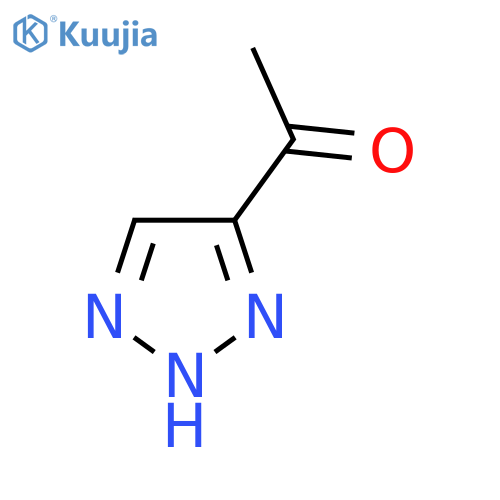Cas no 6595-45-5 (1-(1H-1,2,3-Triazol-4-yl)ethanone)

6595-45-5 structure
商品名:1-(1H-1,2,3-Triazol-4-yl)ethanone
CAS番号:6595-45-5
MF:C4H5N3O
メガワット:111.101999998093
CID:4934019
1-(1H-1,2,3-Triazol-4-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(1H-1,2,3-Triazol-4-yl)ethanone
- 1-(2H-1,2,3-Triazol-4-yl)ethanone
- 1-(2H-triazol-4-yl)ethanone
- acetyltriazole
- 4-acetyl-1,2,3-triazole
- 1-(1H-1,2,3-Triazol-5-yl)ethanone
- 1-(1H-triazol-4-yl)ethanone
- 4-Acetyl-2H-1,2,3-triazole
- 1-(2H-1,2,3-Ttriazol-4-yl)ethanone
- 1-(2H-1,2,3-triazol-4-yl)-1-ethanone
- Ethanone, 1-(1H-1,2,3-triazol-4-yl)-
-
- インチ: 1S/C4H5N3O/c1-3(8)4-2-5-7-6-4/h2H,1H3,(H,5,6,7)
- InChIKey: MEGPCWYKTKUKEG-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C=NNN=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 104
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 58.6
1-(1H-1,2,3-Triazol-4-yl)ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449037894-10g |
1-(2H-1,2,3-Triazol-4-yl)ethanone |
6595-45-5 | 95% | 10g |
$4180.80 | 2023-09-01 | |
| Alichem | A449037894-5g |
1-(2H-1,2,3-Triazol-4-yl)ethanone |
6595-45-5 | 95% | 5g |
$2733.60 | 2023-09-01 | |
| Alichem | A449037894-25g |
1-(2H-1,2,3-Triazol-4-yl)ethanone |
6595-45-5 | 95% | 25g |
$6566.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740137-5g |
1-(2h-1,2,3-Triazol-4-yl)ethan-1-one |
6595-45-5 | 98% | 5g |
¥33986.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740137-100mg |
1-(2h-1,2,3-Triazol-4-yl)ethan-1-one |
6595-45-5 | 98% | 100mg |
¥1209.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740137-1g |
1-(2h-1,2,3-Triazol-4-yl)ethan-1-one |
6595-45-5 | 98% | 1g |
¥7889.00 | 2024-05-04 |
1-(1H-1,2,3-Triazol-4-yl)ethanone 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
6595-45-5 (1-(1H-1,2,3-Triazol-4-yl)ethanone) 関連製品
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 42464-96-0(NNMTi)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
